3-Ethyl-2,5-dimethoxypyrazine

Structure-odor relationships Molecular docking Flavor chemistry

3-Ethyl-2,5-dimethoxypyrazine (CAS 824969-40-6) is a disubstituted alkoxypyrazine with methoxy groups at positions 2 and 5 and an ethyl substituent at position 3 of the pyrazine ring. It belongs to the alkoxypyrazine subclass, which the seminal Shibamoto 1986 study of 46 pyrazines identified as exhibiting the lowest odor thresholds among all pyrazine derivatives tested.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 824969-40-6
Cat. No. B14225417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,5-dimethoxypyrazine
CAS824969-40-6
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCC1=NC(=CN=C1OC)OC
InChIInChI=1S/C8H12N2O2/c1-4-6-8(12-3)9-5-7(10-6)11-2/h5H,4H2,1-3H3
InChIKeySPUSEZHDKOBBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2,5-dimethoxypyrazine (CAS 824969-40-6): Procurement-Relevant Physicochemical and Regulatory Profile


3-Ethyl-2,5-dimethoxypyrazine (CAS 824969-40-6) is a disubstituted alkoxypyrazine with methoxy groups at positions 2 and 5 and an ethyl substituent at position 3 of the pyrazine ring [1]. It belongs to the alkoxypyrazine subclass, which the seminal Shibamoto 1986 study of 46 pyrazines identified as exhibiting the lowest odor thresholds among all pyrazine derivatives tested [2]. Its computed LogP of approximately 1.06–1.2 and topological polar surface area of 44.2 Ų differentiate it from methyl-substituted analogs in partition behavior [1]. Notably, this compound does not appear on the FEMA GRAS list of approved flavoring substances, unlike many structurally simpler alkylpyrazines and methoxypyrazines that were evaluated in the Expert Panel's fifth safety review [3].

Why 3-Ethyl-2,5-dimethoxypyrazine Cannot Be Replaced by Common Alkylpyrazines or Methoxypyrazines Without Quantitative Justification


Within the pyrazine flavor space, substitution pattern dictates both odor quality and potency. The Wagner et al. (1999) structure-odour study of 80 alkylpyrazines demonstrated that odor thresholds vary by over four orders of magnitude depending on the nature and position of ring substituents, with an ethenyl group tolerated only at position 2 but not position 3 [1]. The Masuda and Mihara (1988) olfactive analysis established that odor threshold decreases systematically with increasing carbon number in the side chain for 3-substituted 2-alkylpyrazines [2]. Consequently, substituting 3-ethyl-2,5-dimethoxypyrazine with 3-ethyl-2,5-dimethylpyrazine (CAS 13360-65-1) replaces methoxy oxygen atoms with methyl groups, altering hydrogen-bond acceptor count from 4 to 2 and fundamentally changing both receptor interactions and partition behavior, while substituting with 2,5-dimethoxy-3-methylpyrazine (CAS 824969-41-7) shortens the 3-alkyl chain, predictably raising the odor threshold based on established SAR trends [2].

Quantitative Differentiation Evidence for 3-Ethyl-2,5-dimethoxypyrazine Against Closest Structural Analogs


Hydrogen-Bond Acceptor Count Differentiates 3-Ethyl-2,5-dimethoxypyrazine from Its 3-Ethyl-2,5-dimethyl Analog in Receptor Interaction Potential

3-Ethyl-2,5-dimethoxypyrazine possesses four hydrogen-bond acceptor sites (two methoxy oxygens and two ring nitrogens), compared to only two hydrogen-bond acceptors (ring nitrogens only) in 3-ethyl-2,5-dimethylpyrazine (CAS 13360-65-1) [1]. This doubling of HBA count is functionally significant because the Wagner et al. (1999) structure-odour receptor model for pyrazines identified hydrogen-bonding interactions with the theoretical olfactory receptor as a critical determinant of both odor quality (nutty/green vs. purely roasted) and threshold potency [2].

Structure-odor relationships Molecular docking Flavor chemistry

Odor Threshold Reduction Predicted by Alkyl Chain Length: 3-Ethyl vs. 3-Methyl in 2,5-Dimethoxypyrazines

Masuda and Mihara (1988) demonstrated across a series of 3-substituted 2-alkylpyrazines that odor detection threshold decreases with increasing number of carbon atoms in the side chain [1]. Extrapolating this established SAR: 3-ethyl-2,5-dimethoxypyrazine (C2 side chain) is predicted to exhibit a lower odor threshold than 2,5-dimethoxy-3-methylpyrazine (CAS 824969-41-7, C1 side chain). The Shibamoto (1986) study confirmed that alkoxypyrazines as a class exhibit the lowest thresholds among all pyrazine subtypes tested, with values ranging from 0.00001 ppm for the most potent alkoxypyrazine to 6.00 ppm for a polyalkylpyrazine [2].

GC-olfactometry Odor threshold Structure-activity relationship

FEMA GRAS Regulatory Status: Absence of 3-Ethyl-2,5-dimethoxypyrazine from the Approved Flavoring Substances List

The comprehensive FEMA GRAS assessment of pyrazine derivatives (Adams et al., 2002) evaluated the safety of numerous pyrazine flavor ingredients including alkoxypyrazines such as 2-methoxy-3-methylpyrazine, 2-methoxy-3-isobutylpyrazine, and 2,5-dimethylpyrazine [1]. However, 3-ethyl-2,5-dimethoxypyrazine (CAS 824969-40-6) does not appear on the FEMA GRAS list or in the Chinese GB 2760-2011 permitted food flavorings catalog, which includes structurally related compounds such as 3-ethyl-2,6-dimethylpyrazine (FEMA 3150) and 2-methoxy-3-sec-butylpyrazine (FEMA 3433) [2]. This regulatory gap means procurement for food-grade applications requires additional safety substantiation not needed for GRAS-listed alternatives.

Regulatory compliance FEMA GRAS Food safety

Lipophilicity-Driven Formulation Differentiation: XLogP3 Comparison Between 3-Ethyl-2,5-dimethoxypyrazine and Positional Isomer 2,6-Dimethoxypyrazine

The computed XLogP3 for 3-ethyl-2,5-dimethoxypyrazine is 1.2 [1], reflecting the lipophilic contribution of the 3-ethyl substituent. In contrast, 2,6-dimethoxypyrazine (CAS 4774-15-6), a positional isomer lacking the ethyl substituent, has a computed XLogP3 of approximately 0.15 (PubChem computed), a difference of ~1.05 log units corresponding to approximately 11-fold lower octanol-water partition. The Wagner et al. (1999) study demonstrated that odor thresholds in air correlate with physicochemical properties including vapor pressure and lipophilicity, which are directly influenced by alkyl substitution pattern [2].

Partition coefficient Formulation science Physicochemical profiling

Evidence-Backed Application Scenarios for 3-Ethyl-2,5-dimethoxypyrazine Based on Quantitative Differentiation Data


Analytical Reference Standard for GC-Olfactometry Method Development Targeting Alkoxypyrazines in Roasted Food Matrices

The compound's four HBA sites and intermediate LogP (1.2) position it as a retention-time marker between more polar unsubstituted dimethoxypyrazines (XLogP3 ~0.15) and less polar alkylpyrazines (XLogP3 >2.0), making it suitable as a method development standard for GC-olfactometry analyses of roasted coffee, cocoa, and nut products where co-elution of alkoxypyrazine isomers is a known challenge [1].

Non-Food Flavor Research Requiring Non-GRAS Pyrazines with Defined Alkoxypyrazine Receptor Pharmacology

Because 3-ethyl-2,5-dimethoxypyrazine lacks FEMA GRAS listing [2], it is specifically suited for olfactory receptor research and structure-activity studies where a non-food-approved alkoxypyrazine probe is needed to extend the SAR beyond the limited set of GRAS-listed methoxypyrazines. The ethyl substituent at position 3 provides a distinct carbon-number step from the 3-methyl analog for testing the effect of alkyl chain length on receptor activation.

Formulation Studies Investigating Lipophilicity-Dependent Flavor Release from Lipid-Containing Food Models

The ~11-fold difference in predicted octanol-water partitioning between 3-ethyl-2,5-dimethoxypyrazine and its non-alkylated positional isomers [2] makes this compound a valuable probe for studying how alkyl substitution governs flavor retention and release kinetics in emulsified or high-fat food systems, where partition-driven flavor delivery is a critical quality parameter.

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